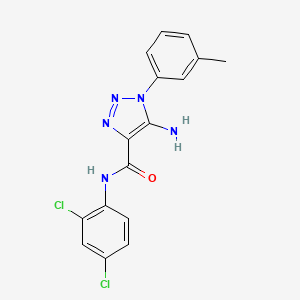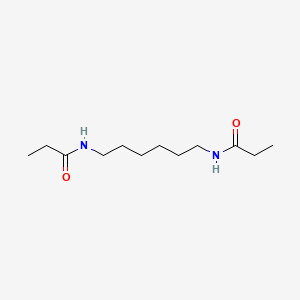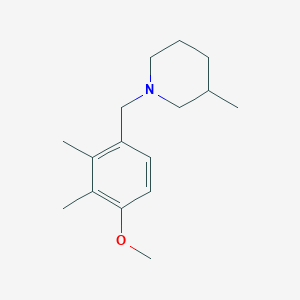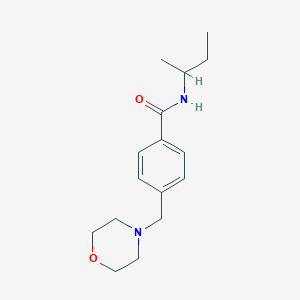![molecular formula C18H19NO2 B5211850 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one, also known as FEC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. FEC belongs to the class of chalcones, which are known for their diverse biological activities.
作用机制
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
实验室实验的优点和局限性
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. Additionally, it has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, there are also limitations to using 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experimental settings. Additionally, its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
未来方向
There are several future directions for research on 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand its mechanism of action and potential therapeutic benefits in these conditions. Additionally, there is growing interest in the use of chalcones as anticancer agents. Further studies are needed to understand the molecular mechanisms underlying the anticancer activity of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one and to optimize its efficacy and safety in vivo. Finally, there is potential for the development of novel derivatives of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one with improved pharmacokinetic properties and efficacy. These derivatives could be developed through structure-activity relationship studies and could lead to the development of new therapeutic agents.
合成方法
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one can be synthesized through a multistep process involving the condensation of 2-acetyl furan and 2-phenylethylamine. This reaction yields the intermediate 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-penten-1-one, which is then cyclized to form 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. The synthesis of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been optimized to increase the yield and purity of the compound, making it suitable for research purposes.
科学研究应用
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
5-(furan-2-yl)-3-(2-phenylethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-12-15(18-7-4-10-21-18)11-16(13-17)19-9-8-14-5-2-1-3-6-14/h1-7,10,13,15,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOONPCZRSLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)

![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)
